molecular formula C₃₃H₃₄FN₂NaO₅ B052808 Atorvastatin sodium CAS No. 134523-01-6

Atorvastatin sodium

Cat. No. B052808
CAS RN: 134523-01-6
M. Wt: 580.6 g/mol
InChI Key: VVRPOCPLIUDBSA-CNZCJKERSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin Sodium is a widely used statin for reducing cardiovascular diseases risks. It functions primarily by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.

Synthesis Analysis

Atorvastatin is synthesized using various chemical processes. One study details the electrochemical method for determining atorvastatin using cyclic and differential pulse voltammetry, highlighting the importance of optimal experimental conditions for its synthesis and analysis (Abbar & Nandibewoor, 2013).

Molecular Structure Analysis

The molecular structure of atorvastatin is complex, with multiple crystal forms known. A study on the solid-state characterization of commercial crystalline and amorphous atorvastatin calcium samples provides insights into its diverse molecular structure and behavior (Shete et al., 2010).

Chemical Reactions and Properties

Atorvastatin interacts with various chemical entities, exhibiting different reactions. For instance, its interaction with cetyltrimethyl ammonium bromide enhances its voltammetric response, useful in its determination (Abbar & Nandibewoor, 2013).

Physical Properties Analysis

Studies show that atorvastatin's physical properties vary with its form, such as crystalline or amorphous. Its stability, dissolution rate, and wettability differ based on its physical state, impacting the performance and stability of dosage forms (Shete et al., 2010).

Chemical Properties Analysis

Atorvastatin's chemical properties are influenced by its interactions with other substances and conditions. It demonstrates different degradation kinetics under stress conditions and varying stability in different mediums. For example, its degradation is faster in acidic conditions compared to basic ones (Oliveira et al., 2013).

Scientific Research Applications

  • Vascular Dysfunction and Inflammation : Atorvastatin can ameliorate arsenic-induced vascular dysfunction and inflammation by restoring endothelial function and improving nitric oxide signaling. It attenuates the production of pro-inflammatory mediators and cell adhesion molecules (Kesavan et al., 2014).

  • Chronic Kidney Disease : In patients with chronic kidney disease, atorvastatin doesn't significantly change nitric oxide availability, despite its known cardiovascular benefits (Mose et al., 2014).

  • Healthy Men and Sodium Intake : Atorvastatin does not significantly affect glomerular filtration rate or blood pressure in healthy men, even with increased sodium intake (Paulsen et al., 2009).

  • Intraperitoneal Adhesions : It's as effective as sodium hyaluronate/carboxymethylcellulose in preventing postoperative intraperitoneal adhesion formation in rats, suggesting potential for surgical applications (Lalountas et al., 2010).

  • Spinal Cord Injury : Atorvastatin showed no significant improvement in sensory and motor function in patients with acute spinal cord injury, but had a positive effect on pain severity (Aghazadeh et al., 2017).

  • Colitis and Immunomodulation : It promotes the expansion of myeloid-derived suppressor cells and attenuates murine colitis, indicating potential for treating autoimmune diseases like inflammatory bowel disease (Lei et al., 2016).

  • Cardiac Fibrosis and Diastolic Dysfunction : In a rat model of hypertensive diastolic heart failure, atorvastatin ameliorated cardiac fibrosis and improved left ventricular diastolic function (Akahori et al., 2014).

  • Pain and Inflammation : Demonstrates antinociceptive activity in various animal pain models, reducing nociception and inflammation (Garcia et al., 2011).

  • Myalgia Syndrome : Useful in assessing myalgia in patients controlling lipids, without significant difference in serum atorvastatin concentrations between patients with and without myalgia (Chou et al., 2013).

  • Serotonergic System and Depression : Atorvastatin evokes a serotonergic system-dependent antidepressant-like effect in mice, suggesting a potential role in treating depression (Ludka et al., 2014).

  • Drug-Drug Interactions : A physiologically based pharmacokinetic model for atorvastatin and its metabolites assists in predicting pharmacokinetic profiles and drug-drug interaction effects in various clinical scenarios (Zhang, 2015).

  • Oral Delivery and Bioavailability : Nanostructured lipid carriers for atorvastatin improve oral bioavailability and performance, offering potential for enhanced drug delivery (Elmowafy et al., 2017).

  • Asthma and Lung Histopathology : Beneficial effect on histological changes in a chronic murine model of asthma, indicating potential use in respiratory conditions (Fırıncı et al., 2014).

  • Multiple Sclerosis and Immune Diseases : Promotes a Th2 bias and reverses paralysis in central nervous system autoimmune diseases, offering potential therapeutic options for conditions like multiple sclerosis (Youssef et al., 2002).

  • Depression and Neuroprotection : Acute treatment shows an antidepressant-like effect in mice via the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway and increases BDNF levels (Ludka et al., 2013).

  • Hormonal Effects in Diabetes : Atorvastatin treatment in type 2 diabetes patients with mild to moderate hypercholesterolemia does not affect gonadal and adrenal hormones, ensuring its safety in this demographic (Santini et al., 2003).

  • Traumatic Brain Injury : Reduces neurological deficit and increases synaptogenesis, angiogenesis, and neuronal survival in rats subjected to traumatic brain injury (Lu et al., 2004).

  • HIV-1 and Immune Activation : High dose atorvastatin decreases cellular markers of immune activation without affecting HIV-1 RNA levels, indicating potential for managing HIV-related immune activation (Ganesan et al., 2011).

  • Cancer Therapy : Atorvastatin-loaded lipid nanoparticles show antitumor activity on MCF-7 breast cancer cells, suggesting a novel approach for cancer treatment (Gambhire et al., 2018).

Mechanism of Action

Target of Action

Atorvastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in hepatic cholesterol levels, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes . The increased expression of these receptors enhances the uptake of LDL from the blood, thereby reducing plasma concentrations of LDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to reduced production of these lipids .

Pharmacokinetics

This compound is highly soluble and permeable, and the drug is completely absorbed after oral administration . It is subject to extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of approximately 14% . The volume of distribution of atorvastatin acid is 381L, and plasma protein binding exceeds 98% . The total plasma clearance of atorvastatin acid is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of atorvastatin acid .

Result of Action

The primary result of this compound’s action is a significant reduction in LDL cholesterol and total cholesterol levels . Clinical studies have shown that atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular diseases, including myocardial infarction and stroke .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food decreases the absorption rate of atorvastatin acid after oral administration . Additionally, drug-drug interactions with potent inhibitors of CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein, such as itraconazole, nelfinavir, ritonavir, cyclosporin, fibrates, erythromycin, and grapefruit juice, have been demonstrated .

Safety and Hazards

While statins like Atorvastatin are generally safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage . Atorvastatin is associated with a low incidence of muscular toxicity .

Future Directions

Statins like Atorvastatin have been proven to be effective in the prevention of atherosclerotic vascular disease events . Future research may focus on understanding the mechanism of action of statins . Further knowledge of the in vivo biodistribution of Atorvastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

properties

IUPAC Name

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-CNZCJKERSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635405
Record name Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134523-01-6, 849811-78-5
Record name Atorvastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATORVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN43058TIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin sodium
Reactant of Route 2
Atorvastatin sodium
Reactant of Route 3
Atorvastatin sodium
Reactant of Route 4
Atorvastatin sodium
Reactant of Route 5
Atorvastatin sodium
Reactant of Route 6
Atorvastatin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.